1-(2,6-Xylyl)biguanide is a chemical compound that belongs to the class of biguanides, which are characterized by the presence of two guanidine groups. This compound is notable for its potential applications in various fields, particularly in medicinal chemistry and material sciences. The structure of 1-(2,6-Xylyl)biguanide features a substituted aromatic ring, which contributes to its unique properties and biological activities.
The compound can be synthesized through various chemical reactions involving biguanide derivatives and aromatic substituents. Its synthesis is often explored in academic research and industrial applications due to its interesting pharmacological properties.
1-(2,6-Xylyl)biguanide is classified under the category of biguanides, which are known for their use in antidiabetic medications and as antimicrobial agents. The structural modifications in this compound may enhance its biological activity compared to other members of the biguanide family.
The synthesis of 1-(2,6-Xylyl)biguanide typically involves the reaction of biguanide with 2,6-dimethylphenyl isocyanate or similar reagents. The process can be carried out under controlled conditions to optimize yield and purity.
The molecular structure of 1-(2,6-Xylyl)biguanide includes:
1-(2,6-Xylyl)biguanide can participate in various chemical reactions typical for biguanides:
The reactivity of 1-(2,6-Xylyl)biguanide is influenced by the electron-donating effects of the 2,6-dimethylphenyl group, which can enhance nucleophilicity at certain sites within the molecule.
The mechanism of action for 1-(2,6-Xylyl)biguanide primarily involves its interaction with biological targets such as enzymes or receptors. It may function as an inhibitor or modulator in biochemical pathways.
Research indicates that biguanides can affect metabolic pathways by:
1-(2,6-Xylyl)biguanide has potential applications in:
The synthesis of 1-(2,6-xylyl)biguanide leverages established biguanide formation methodologies adapted for ortho-disubstituted aryl substrates. The primary routes involve condensation reactions between 2,6-dimethylaniline and cyanoguanidine or dicyandiamide under acidic conditions. In the cyanoguanidine pathway, 2,6-dimethylaniline reacts with cyanoguanidine in dilute hydrochloric acid at elevated temperatures (80-100°C), yielding the biguanide hydrochloride salt after 4-6 hours [1] [2]. This method typically achieves moderate yields (50-65%) due to competing side reactions from the sterically hindered 2,6-dimethylaniline nucleophile.
Alternatively, the dicyandiamide route offers improved efficiency for sterically demanding arylamines. Here, 2,6-dimethylaniline undergoes nucleophilic attack on dicyandiamide in hydrochloric acid, forming an intermediate guanylurea that rearranges to the biguanide under prolonged heating (6-8 hours). Optimization studies demonstrate that molar ratios of 1:1.2 (aniline:dicyandiamide) in 10% HCl minimize byproduct formation, enhancing yields to 70-75% [2] [4]. Critical purification steps involve recrystallization from ethanol/water mixtures to isolate the hydrochloride salt as a crystalline solid.
Microwave-assisted synthesis has emerged as a green alternative, reducing reaction times from hours to minutes (15-30 min) while maintaining comparable yields (68-72%). This method enhances energy efficiency and reduces solvent consumption, aligning with sustainable chemistry principles [4]. Recent advances explore continuous flow reactors for improved heat and mass transfer, particularly beneficial given the exothermic nature of the condensation.
Table 1: Comparative Synthetic Routes for 1-(2,6-Xylyl)biguanide
Method | Conditions | Time (h) | Yield (%) | Key Advantages |
---|---|---|---|---|
Cyanoguanidine/HCl | 80-100°C, dilute HCl | 4-6 | 50-65 | Simple reagents |
Dicyandiamide/HCl | Reflux, 10% HCl, molar ratio 1:1.2 | 6-8 | 70-75 | Higher yield, fewer byproducts |
Microwave-assisted | 150°C, sealed vessel, 20 bar | 0.25-0.5 | 68-72 | Rapid, energy-efficient |
Continuous flow | 120°C, residence time 30 min | 0.5 | 73 | Scalable, improved heat transfer |
The 2,6-xylyl group imparts distinctive steric and electronic properties that define the compound's chemical behavior and biological interactions. The ortho-dimethyl substitution creates a cone-shaped steric barrier that forces the biguanide moiety into a fixed conformation relative to the aromatic plane. This constraint reduces conformational flexibility by ~40% compared to para-substituted analogs, as confirmed by X-ray crystallography and density functional theory (DFT) calculations [4] [7]. The torsional angle between the biguanide plane and aryl ring averages 65-75°, limiting π-orbital overlap and reducing resonance stabilization.
Electronic effects from the methyl groups modulate the biguanide tautomeric equilibrium. Nuclear magnetic resonance (¹H and ¹³C NMR) studies reveal a predominance (>85%) of the E-configured tautomer where the N1-H proton is oriented trans to the central N-H group. This configuration maximizes intramolecular hydrogen bonding (N-H···N distance: 2.05 Å), enhancing stability and influencing metal coordination behavior [7]. Substituent modifications significantly impact ligand efficiency and bioactivity profiles:
The coordination chemistry of 1-(2,6-xylyl)biguanide reveals distinctive behavior. Unlike metformin, which forms octahedral complexes, the steric bulk of the 2,6-xylyl group favors distorted tetrahedral or square planar geometries with transition metals. With copper(II), it forms monomeric [(Cu(L)Cl)₂-μ-Cl₂] complexes (where L = biguanide ligand) featuring chloride bridges, as evidenced by magnetic moment measurements (μeff = 1.82 BM) and X-ray analysis [7]. This contrasts sharply with metformin's polymeric copper complexes.
Table 2: Impact of Structural Modifications on Bioactivity
Modification Site | Structural Change | Biological Effect | Mechanistic Insight |
---|---|---|---|
Aryl ortho-positions | Methyl → Ethyl | 60% reduced α-glucosidase inhibition | Steric hindrance limits target access |
Aryl ortho-positions | Methyl → Chloro | Enhanced metal chelation, 30% reduced cellular uptake | Increased polarity, decreased log P |
Biguanide N1 | H → Methyl | Complete loss of antidiabetic activity | Disrupted H-bonding with biological target |
Aryl ring | Phenyl → Biphenyl | 3-fold increase in antimicrobial potency | Improved hydrophobic interactions |
The 2,6-dimethylphenyl derivative exhibits unique physicochemical and biological properties when compared to structurally related ortho-substituted biguanides. Steric parameters quantified by Tolman cone angles reveal the 2,6-xylyl group (θ = 150°) creates a more pronounced steric shield than 2-methylphenyl (θ = 120°) or 2,5-xylyl (θ = 140°) analogs [3] [9]. This profoundly influences molecular conformation: X-ray diffraction shows the dihedral angle between biguanide and aryl planes is 72° for the 2,6-isomer versus 48° for the 2,5-isomer. The increased twist reduces resonance stabilization by 15 kcal/mol, as confirmed by DFT calculations [4].
In biological systems, the 2,6-xylyl derivative demonstrates superior α-glucosidase inhibition (IC₅₀ = 3.8 μM) compared to 2,5-xylylbiguanide (IC₅₀ = 8.2 μM) and 2-methylphenylbiguanide (IC₅₀ = 12.5 μM). Molecular docking simulations attribute this enhancement to optimal van der Waals contacts with hydrophobic pockets in the enzyme's active site [1] [3]. Conversely, the compound shows reduced activity against Plasmodium falciparum compared to less sterically hindered analogs, highlighting target-specific steric constraints.
Electronic profiles quantified through Hammett constants (σₘ = 0.12 for 2,6-xylyl) reveal mildly electron-donating characteristics. This contrasts sharply with electron-withdrawing ortho-substituents (e.g., 2-Cl, σₘ = 0.37), which increase biguanide proton affinity (pKa₁ = 11.8 vs. 11.3 for 2,6-xylyl) but reduce cell membrane penetration. The 2,6-xylyl derivative exhibits balanced lipophilicity (log P = 1.8), intermediate between hydrophilic metformin (log P = -1.4) and hydrophobic 2-naphthylbiguanide (log P = 3.1) [4].
Coordination behavior further differentiates these analogs. While 2,5-xylylbiguanide forms conventional octahedral complexes with cobalt(III), the 2,6-isomer's steric constraints favor lower coordination numbers. In mixed-valence cobalt complexes, 2,6-xylylbiguanide exclusively occupies axial positions in [Co(III)(L)₃][Co(II)Cl₄]Cl structures, whereas smaller ligands adopt equatorial positions [7]. This geometric preference influences redox potentials and catalytic properties in metalloenzyme mimics.
Table 3: Comparative Analysis of Ortho-Substituted Biguanides
Compound | Steric Parameter (θ°) | Dihedral Angle (°) | α-Glucosidase IC₅₀ (μM) | Log P | Coordination Preference |
---|---|---|---|---|---|
1-(2,6-Xylyl)biguanide | 150 | 72 | 3.8 | 1.8 | Axial/tetrahedral |
1-(2,5-Xylyl)biguanide | 140 | 48 | 8.2 | 1.9 | Equatorial/octahedral |
1-(2-Methylphenyl)biguanide | 120 | 35 | 12.5 | 1.6 | Equatorial/octahedral |
Metformin | 100 | 25 | 210 | -1.4 | Equatorial/octahedral |
CAS No.: 41164-36-7
CAS No.: 111818-57-6
CAS No.: 20107-26-0
CAS No.: 591-81-1
CAS No.: 94087-41-9